Cas no 1361723-71-8 (5-(3,5-Dichlorophenyl)pyrimidine-2-methanol)

5-(3,5-Dichlorophenyl)pyrimidine-2-methanol 化学的及び物理的性質
名前と識別子
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- 5-(3,5-Dichlorophenyl)pyrimidine-2-methanol
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- インチ: 1S/C11H8Cl2N2O/c12-9-1-7(2-10(13)3-9)8-4-14-11(6-16)15-5-8/h1-5,16H,6H2
- InChIKey: ALDUWNONMHYIAT-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)C1=CN=C(CO)N=C1)Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 212
- XLogP3: 2.2
- トポロジー分子極性表面積: 46
5-(3,5-Dichlorophenyl)pyrimidine-2-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A039001437-250mg |
5-(3,5-Dichlorophenyl)pyrimidine-2-methanol |
1361723-71-8 | 98% | 250mg |
825.08 USD | 2021-06-01 | |
Alichem | A039001437-1g |
5-(3,5-Dichlorophenyl)pyrimidine-2-methanol |
1361723-71-8 | 98% | 1g |
2,206.43 USD | 2021-06-01 | |
Alichem | A039001437-500mg |
5-(3,5-Dichlorophenyl)pyrimidine-2-methanol |
1361723-71-8 | 98% | 500mg |
1,165.54 USD | 2021-06-01 |
5-(3,5-Dichlorophenyl)pyrimidine-2-methanol 関連文献
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
5-(3,5-Dichlorophenyl)pyrimidine-2-methanolに関する追加情報
5-(3,5-Dichlorophenyl)pyrimidine-2-methanol (CAS No. 1361723-71-8): A Comprehensive Overview
5-(3,5-Dichlorophenyl)pyrimidine-2-methanol (CAS No. 1361723-71-8) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of pyrimidines, which are widely studied for their diverse biological effects, including antiviral, antibacterial, and anticancer activities.
The molecular structure of 5-(3,5-Dichlorophenyl)pyrimidine-2-methanol consists of a pyrimidine ring substituted with a 3,5-dichlorophenyl group and a methanol moiety. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it an interesting candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential of 5-(3,5-Dichlorophenyl)pyrimidine-2-methanol as a lead compound for the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action is believed to involve the inhibition of viral replication through interference with key viral enzymes.
In addition to its antiviral properties, 5-(3,5-Dichlorophenyl)pyrimidine-2-methanol has also been investigated for its anticancer potential. Preclinical studies have demonstrated that this compound can selectively inhibit the growth of various cancer cell lines, particularly those derived from breast and lung cancers. The anticancer activity is attributed to its ability to induce apoptosis and disrupt cell cycle progression.
The pharmacokinetic profile of 5-(3,5-Dichlorophenyl)pyrimidine-2-methanol has been extensively studied to understand its behavior in biological systems. Research indicates that the compound exhibits good oral bioavailability and favorable metabolic stability, making it suitable for further development as an oral therapeutic agent. However, further optimization may be necessary to improve its solubility and reduce potential side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 5-(3,5-Dichlorophenyl)pyrimidine-2-methanol in treating viral infections and cancer. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical studies to explore the full therapeutic potential of this compound.
The synthesis of 5-(3,5-Dichlorophenyl)pyrimidine-2-methanol has been optimized using various synthetic routes to ensure high yields and purity. One common approach involves the reaction of 3,5-dichlorobenzaldehyde with urea followed by methylation steps. The synthetic process is well-documented in the literature and can be adapted for large-scale production if required.
In conclusion, 5-(3,5-Dichlorophenyl)pyrimidine-2-methanol (CAS No. 1361723-71-8) represents a promising lead compound with diverse biological activities and potential applications in medicine. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, positioning it as a valuable asset in the development of novel drugs for treating viral infections and cancer.
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